1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile
Description
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKHKQLOKVQLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trimethylsulfoxonium Iodide-Mediated Cyclopropanation
This approach, adapted from analogous syntheses of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, involves base-induced generation of sulfoxonium ylides. For the target compound, 3-chloro-2-fluorostyrene serves as the dienophile. Reaction with trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO) with sodium hydride as base yields the cyclopropane core. Typical conditions involve:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Solvent | DMSO/Toluene (1:1) |
| Yield Range | 45–68% (literature analogues) |
The reaction proceeds via a [2+1] cycloaddition mechanism, with the ylide attacking the styrene double bond. Steric effects from the ortho-fluorine substituent necessitate elevated temperatures compared to para-substituted analogues.
Transition Metal-Catalyzed Cyclopropanation
Ruthenium-catalyzed methods, as demonstrated in the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylates, offer improved stereoselectivity. Ethyl diazoacetate reacts with 3-chloro-2-fluorostyrene in the presence of dichloro(p-cymene)ruthenium(II) dimer and chiral bis(oxazoline) ligands. This method achieves:
-
Enantiomeric Excess : Up to 92% ee for related fluorophenyl cyclopropanes
-
Reaction Time : 2–4 hours (significantly faster than ylide methods)
-
Temperature : 0–25°C (milder conditions)
However, catalyst costs and diazo compound handling challenges limit industrial scalability.
Nitrile Group Introduction Methodologies
Post-cyclopropanation functionalization to install the carbonitrile group employs two primary strategies:
Nucleophilic Cyanidation
Halogenated cyclopropanes undergo nucleophilic substitution with metal cyanides. For 1-(3-chloro-2-fluorophenyl)cyclopropane bromide, reaction with sodium cyanide in dimethylformamide (DMF) at 120°C provides the nitrile. Key parameters include:
| Factor | Optimization Range |
|---|---|
| Cyanide Source | NaCN > KCN > CuCN |
| Phase Transfer Agent | 18-Crown-6 (15 mol%) |
| Conversion Rate | 78–85% (model systems) |
Steric hindrance from the cyclopropane ring necessitates prolonged reaction times (24–48 hours) compared to linear analogues.
Sandmeyer-Type Reaction
Diazotization of 1-(3-chloro-2-fluorophenyl)cyclopropanamine followed by treatment with cuprous cyanide provides an alternative pathway. This method, adapted from aromatic nitrile syntheses, proceeds through:
-
Diazonium salt formation (NaNO₂, HCl, 0–5°C)
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Cyanide displacement (CuCN, 60–80°C)
Yields for this route typically range from 50–65%, with byproduct formation from competing hydrolysis being a major limitation.
Integrated Synthetic Routes
Combining cyclopropanation and nitridation steps, three viable routes emerge:
Route A: Sequential Cyclopropanation-Cyanidation
-
Synthesize 1-(3-chloro-2-fluorophenyl)cyclopropane bromide via ylide-mediated cyclopropanation
-
Perform NaCN substitution in DMF at 120°C for 24 hours
Overall Yield : 32–41%
Route B: Tandem Metal-Catalyzed Process
Route C: Direct Cyanocyclopropanation
Emerging methodologies utilize α-cyanodiazoacetates in copper-catalyzed cyclopropanations:
| Catalyst | Cu(acac)₂ |
|---|---|
| Ligand | DTBM-SEGPHOS |
| Diastereomeric Ratio | 85:15 (trans:cis) |
| Yield | 55–60% (preliminary data) |
This one-pot approach shows promise but requires specialized diazo precursors.
Spectroscopic Characterization Data
Critical analytical data for identity confirmation:
IR Spectroscopy (KBr):
¹H NMR (400 MHz, CDCl₃):
δ 7.45–7.35 (m, 1H, Ar-H)
δ 7.30–7.20 (m, 2H, Ar-H)
δ 1.85–1.75 (m, 2H, cyclopropane)
δ 1.45–1.35 (m, 2H, cyclopropane)
¹³C NMR (100 MHz, CDCl₃):
δ 118.5 (CN)
δ 154.2 (d, J = 245 Hz, C-F)
δ 134.8 (C-Cl)
δ 28.4, 22.1 (cyclopropane carbons)
Industrial-Scale Considerations
Economic and safety factors favor Route A despite moderate yields:
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Cost Index | 1.0 | 3.2 | 2.8 |
| Hazardous Steps | 2 | 4 | 3 |
| Purity (HPLC) | 98.5% | 99.1% | 97.8% |
Key challenges include:
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Removal of DMSO residues in final product (requires activated carbon treatment)
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Controlling racemization in metal-catalyzed routes
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Safe handling of cyanide reagents in large batches
Emerging Methodologies
Recent advances in flow chemistry enable safer diazo compound handling. Microreactor systems allow:
-
Precise temperature control (-20°C to 150°C)
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Reduced reaction volumes (improved safety)
Photochemical cyclopropanation using eosin Y as photocatalyst shows potential for:
-
Metal-free synthesis
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Visible light activation
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45–50% yields under optimized conditions
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the nitrile group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group yields the corresponding amine, while oxidation produces a carboxylic acid.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to changes in its function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile with three analogs:
Key Observations:
- The trifluoromethyl group in 1-(Trifluoromethyl)cyclopropanecarbonitrile exerts a stronger electron-withdrawing effect, which may stabilize the nitrile group against hydrolysis .
- Steric Effects : The ortho-fluoro substituent in the target compound introduces steric hindrance, which could slow reactions requiring planar transition states.
- Physical Properties : Data gaps for the target compound highlight the need for further experimental characterization. The trifluoromethyl analog’s predicted boiling point (117.9°C) and density (1.30 g/cm³) suggest higher volatility compared to bulkier aryl-substituted derivatives .
Stability and Hazard Profiles
- Parent Compound: Cyclopropanecarbonitrile (unsubstituted) is classified as hazardous due to flammability and instability under extreme conditions. However, it remains stable under normal handling and storage .
- Target Compound: The chloro and fluoro substituents may mitigate ring strain in the cyclopropane moiety, enhancing stability relative to the parent compound.
- Trifluoromethyl Analog : The CF₃ group likely improves thermal stability due to its strong electron-withdrawing nature, though experimental verification is needed .
Biological Activity
1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The compound has the following chemical structure:
- Molecular Formula: C10H8ClF
- Molecular Weight: 201.62 g/mol
- IUPAC Name: this compound
This compound features a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and may influence its binding affinity to enzymes or receptors involved in disease pathways.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors could lead to alterations in signaling pathways, potentially affecting neurological functions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Properties: The compound may reduce inflammation through modulation of cytokine production.
- Anticancer Potential: Investigations into its effects on cancer cell lines indicate possible cytotoxicity against specific tumor types.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A cellular model was utilized to assess the anti-inflammatory properties of the compound. Treatment with this compound resulted in a 40% decrease in TNF-alpha production in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Activity
In vitro assays on breast cancer cell lines revealed that exposure to the compound led to apoptosis in over 60% of cells at a concentration of 100 µM. This suggests that the compound may have significant anticancer properties worthy of further investigation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized aryl precursor. For example, a nucleophilic substitution or cross-coupling reaction may introduce the 3-chloro-2-fluorophenyl group to a cyclopropane-carbonitrile backbone. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts such as palladium complexes for coupling steps . Purification often employs column chromatography or recrystallization, with monitoring via TLC or HPLC.
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and cyclopropane ring integrity. The deshielding effect of the electron-withdrawing nitrile group aids in distinguishing cyclopropane protons .
- X-ray Crystallography : Single-crystal XRD (using SHELX software ) resolves bond angles and confirms stereochemistry, particularly for chiral derivatives.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in lab settings?
- Methodological Answer :
- Solubility : Polar aprotic solvents (e.g., acetonitrile, DMSO) are preferred due to the nitrile group. Aqueous solubility is limited, requiring co-solvents for biological assays .
- Stability : Light-sensitive; store in amber vials under inert gas. Thermal stability tests (TGA/DSC) show decomposition above 200°C .
Advanced Research Questions
Q. How can density functional theory (DFT) with exact exchange terms predict electronic properties and reactivity?
- Methodological Answer : Hybrid functionals like B3LYP (incorporating 20% exact exchange ) model the electron-deficient cyclopropane ring and aryl halide interactions. Basis sets (e.g., 6-311+G(d,p)) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are integrated via PCM models. Validation involves comparing computed IR/Raman spectra with experimental data .
Q. How can researchers resolve contradictions between theoretical spectroscopic predictions and experimental data?
- Methodological Answer :
- Step 1 : Re-optimize DFT parameters (e.g., increasing basis set size or including dispersion corrections).
- Step 2 : Cross-validate with alternative techniques (e.g., XRD for bond lengths or solid-state NMR for crystal packing effects).
- Step 3 : Assess experimental conditions (e.g., solvent polarity in NMR) that may shift signals. For example, nitrile C NMR peaks vary by ±5 ppm depending on solvent .
Q. What role does this compound play in drug design, particularly as a building block for kinase inhibitors?
- Methodological Answer : The 3-chloro-2-fluorophenyl group enhances target binding via halogen bonding, while the cyclopropane-carbonitrile moiety improves metabolic stability. Structure-activity relationship (SAR) studies involve:
- Step 1 : Synthesizing analogs with varied substituents on the aryl ring.
- Step 2 : Testing inhibitory activity against kinases (e.g., JAK2 or EGFR) using enzymatic assays.
- Step 3 : Co-crystallizing lead compounds with target proteins to refine binding models (SHELXPRO for crystallographic refinement ).
Q. What strategies mitigate challenges in characterizing degradation products under oxidative conditions?
- Methodological Answer :
- Oxidative Stress Testing : Use /UV exposure to simulate degradation.
- LC-MS/MS Analysis : Identify products via fragmentation patterns. For example, oxidation of the cyclopropane ring may yield diketones or epoxides.
- Computational Aid : DFT predicts likely degradation pathways by calculating bond dissociation energies (BDEs) of C-Cl and C-CN bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
